1,1,2,3,3-Pentamethylindan-5-ol 1,1,2,3,3-Pentamethylindan-5-ol
Brand Name: Vulcanchem
CAS No.: 34380-66-0
VCID: VC19664455
InChI: InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3
SMILES:
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol

1,1,2,3,3-Pentamethylindan-5-ol

CAS No.: 34380-66-0

Cat. No.: VC19664455

Molecular Formula: C14H20O

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

1,1,2,3,3-Pentamethylindan-5-ol - 34380-66-0

Specification

CAS No. 34380-66-0
Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
IUPAC Name 1,1,2,3,3-pentamethyl-2H-inden-5-ol
Standard InChI InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3
Standard InChI Key OAZWKUSHEIWQKO-UHFFFAOYSA-N
Canonical SMILES CC1C(C2=C(C1(C)C)C=C(C=C2)O)(C)C

Introduction

Synthesis and Manufacturing Processes

Sulfonation and Alkali Fusion

The synthesis begins with 1,1,2,3,3-pentamethylindane, which undergoes sulfonation to form 1,1,2,3,3-pentamethylindanesulfonic acid. This intermediate is fused with sodium hydroxide at 360°C, yielding 1,1,2,3,3-pentamethylindan-5-ol after neutralization and extraction . The reaction mechanism involves nucleophilic substitution, where the sulfonic acid group is replaced by a hydroxyl group under strongly basic conditions.

Catalytic Hydrogenation

Alternative routes employ catalytic hydrogenation of unsaturated precursors. For example, 1,1,2,3,3-pentamethylindan-5-ol is produced by hydrogenating 1,1,2,3,3-pentamethylindan-5-one using rhodium on carbon (5% Rh/C) under high-pressure hydrogen (1,025–1,500 psi) at 178°C . Raney nickel and palladium catalysts achieve similar results at 150–200°C, demonstrating the versatility of transition-metal catalysts in saturating the indane backbone .

Industrial-Scale Production

A patented large-scale synthesis involves:

  • Allylation: Reacting 1,1,2,3,3-pentamethylindan-5-ol with allyl chloride in methanol at 40°C for 24 hours .

  • Thermal Rearrangement: Heating the allylated intermediate (e.g., 5-(allyloxy)-1,1,2,3,3-pentamethylindane) at 180–200°C to induce Claisen rearrangement, forming 1,1,2,3,3-pentamethyl-5-prop-2-enylindan-4-ol .

  • Acid-Catalyzed Cyclization: Treating the propenyl derivative with methanesulfonic acid or p-toluenesulfonic acid to cyclize and recover the final product .

PropertyValue (Analogous Compounds)Source
Boiling Point152–154°C at 5 mmHg (propenyl derivative) EP1262481A1
Density~0.95–1.05 g/cm³ (estimated)N/A
SolubilityInsoluble in water; soluble in organic solvents (toluene, THF) US3703479
Refractive Index1.52–1.55 (similar indanols) US3703479

The hydroxyl group enhances polarity compared to the parent hydrocarbon, improving solubility in polar aprotic solvents like tetrahydrofuran (THF).

Applications in Fragrance Chemistry

1,1,2,3,3-Pentamethylindan-5-ol is prized for its woody-amber odor profile, making it a key ingredient in premium perfumes and cosmetic formulations. Patent EP1262481A1 highlights its use in fragrances alongside derivatives like 1,1,2,3,3-pentamethyl-5-prop-2-enylindan-4-ol, which exhibit enhanced longevity and diffusivity . In commercial products, it is often blended with musks and floral notes to create complex accords.

Olfactory Characteristics

  • Top Notes: Subtle green undertones from allyl/propenyl derivatives .

  • Heart Notes: Dominant woody and amber facets due to the indane backbone .

  • Base Notes: Long-lasting sweetness from methyl groups stabilizing the molecular structure .

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to establish exposure limits.

  • Synthetic Optimization: Exploring biocatalytic routes or flow chemistry to improve yield and sustainability.

  • Olfactory Mechanism: Molecular docking studies to identify receptor interactions responsible for its amber scent.

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